molecular formula C18H24N4O3S B5317683 1-ETHYL-N-[4-ETHYL-5-METHYL-3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE

1-ETHYL-N-[4-ETHYL-5-METHYL-3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B5317683
M. Wt: 376.5 g/mol
InChI Key: KSXLXVJRRNLMBK-UHFFFAOYSA-N
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Description

1-ETHYL-N-[4-ETHYL-5-METHYL-3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a thiophene ring, and a morpholine moiety

Properties

IUPAC Name

1-ethyl-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-4-13-12(3)26-17(15(13)18(24)21-8-10-25-11-9-21)19-16(23)14-6-7-22(5-2)20-14/h6-7H,4-5,8-11H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXLXVJRRNLMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N2CCOCC2)NC(=O)C3=NN(C=C3)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-N-[4-ETHYL-5-METHYL-3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The process may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Thiophene Ring Synthesis: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Morpholine Introduction: The morpholine moiety can be introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the synthesized intermediates under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-N-[4-ETHYL-5-METHYL-3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the thiophene and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-ETHYL-N-[4-ETHYL-5-METHYL-3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.

    Pharmaceuticals: The compound may serve as an intermediate in the synthesis of pharmaceutical agents.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-ETHYL-N-[4-ETHYL-5-METHYL-3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • 1-ETHYL-3-(4-METHYLTHIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE
  • N-[4-ETHYL-5-METHYL-3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE

Uniqueness

1-ETHYL-N-[4-ETHYL-5-METHYL-3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of both a morpholine and a thiophene ring, which may confer specific biological activities and chemical properties not found in similar compounds.

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